molecular formula C17H16N2O2 B11580976 5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11580976
M. Wt: 280.32 g/mol
InChI Key: ZNVSVYQLJFUHFZ-UHFFFAOYSA-N
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Description

5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 2,3-dimethylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then subjected to cyclization with a nitrile oxide to yield the desired oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The phenyl and dimethylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines.

Scientific Research Applications

5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,5-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one: This compound shares a similar phenoxy group but differs in the heterocyclic ring structure.

    5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide: Another related compound with a different heterocyclic core.

Uniqueness

5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O2/c1-12-7-6-10-15(13(12)2)20-11-16-18-17(19-21-16)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3

InChI Key

ZNVSVYQLJFUHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

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